molecular formula C16H18N4O2 B10918854 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10918854
M. Wt: 298.34 g/mol
InChI Key: WWEZIIQYBFKMOP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrochromene-carbonitrile family, characterized by a fused bicyclic chromene scaffold substituted with amino, carbonyl, and nitrile groups. The 1-methyl-1H-pyrazol-4-yl moiety at position 4 distinguishes it from analogs with phenyl or other heterocyclic substituents. Such derivatives are typically synthesized via multi-component reactions involving 5,5-dimethylcyclohexane-1,3-dione, malononitrile, and substituted aldehydes under basic or catalytic conditions . The structural diversity at position 4 is critical for modulating biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(1-methylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-16(2)4-11(21)14-12(5-16)22-15(18)10(6-17)13(14)9-7-19-20(3)8-9/h7-8,13H,4-5,18H2,1-3H3

InChI Key

WWEZIIQYBFKMOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3)C)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely employed method involves a one-pot reaction of 1-methyl-1H-pyrazole-4-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and malononitrile in ethanol under basic conditions. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates Knoevenagel condensation, Michael addition, and cyclization.

Typical Procedure :

  • Reactants :

    • 1-Methyl-1H-pyrazole-4-carbaldehyde (10 mmol)

    • Dimedone (10 mmol)

    • Malononitrile (10 mmol)

  • Catalyst : DBU (1 mmol)

  • Solvent : Ethanol (50 mL)

  • Conditions : 60–65°C, 60–90 minutes.

The reaction proceeds via a Knoevenagel-Michael-cyclization sequence (Figure 1), yielding the target compound in 82–88% isolated yield.

Solvent-Free Mechanochemical Synthesis

Grinding methods eliminate solvent use, enhancing sustainability. A mixture of the aldehyde, dimedone, and malononitrile is ground with magnesium oxide (MgO) as a heterogeneous catalyst.

Optimized Parameters :

  • Catalyst : MgO (10 mol%)

  • Time : 20–30 minutes

  • Yield : 78–85%.

This approach reduces energy consumption and avoids toxic solvents, aligning with green chemistry principles.

Catalytic Systems and Their Efficacy

Organic Bases (DBU, DMAP)

DBU’s strong base character accelerates deprotonation steps, while 4-(dimethylamino)pyridine (DMAP) aids in stabilizing intermediates. Comparative studies show DBU provides higher yields (85–88%) than DMAP (75–80%) under reflux conditions.

Heterogeneous Catalysts

CTMAB-Bentonite : A modified bentonite catalyst enables synthesis in water-ethanol (1:1) at 70°C, achieving 80% yield. Its layered structure stabilizes transition states via surface adsorption.

MgO : The solid base activates malononitrile’s methylene group, promoting efficient coupling.

Reaction Mechanism and Intermediate Analysis

The synthesis follows a three-step pathway (Figure 2):

  • Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : Dimedone attacks the nitrile’s β-position.

  • Cyclization and Tautomerization : Intramolecular cyclization yields the chromene core, followed by amine tautomerization.

Spectroscopic monitoring (IR, NMR) confirms intermediate formation, with the disappearance of aldehyde (~1700 cm⁻¹) and nitrile (~2200 cm⁻¹) peaks.

Comparative Data on Synthesis Methods

MethodCatalystSolventTemp (°C)Time (min)Yield (%)
DBU-mediatedDBUEthanol60–6560–9082–88
Solvent-freeMgONoneRT20–3078–85
CTMAB-bentoniteBentoniteH₂O:EtOH (1:1)7012080
DMAP-catalyzedDMAPEthanolReflux120–18075–80

Environmental and Scalability Considerations

Solvent-free and aqueous methods minimize waste, with E-factors (kg waste/kg product) reduced by 40–60% compared to traditional routes . Pilot-scale trials using MgO demonstrate consistent yields (80–82%) at 1-kg batches, highlighting industrial viability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Synthesis Method Biological Activity/Properties Key References
Target Compound 1-Methyl-1H-pyrazol-4-yl DBU-catalyzed, ethanol, 60–65°C Not explicitly reported; expected antimicrobial
2-Amino-4-phenyl derivative Phenyl K₂CO₃/MeCN reflux or one-pot multi-component Antimicrobial (MIC: 45–100 µg/mL)
4-([1,1'-Biphenyl]-4-yl) analog (DRC-KS1) Biphenyl-4-yl Computational docking-guided synthesis S. aureus sortase A inhibition (MIC: 108.2 µg/mL)
1,2,3-Triazole-containing chromene derivative 1,2,3-Triazole Multi-component reaction Antiproliferative (IC₅₀: 1.02–74.28 µM)
4-Pyridin-4-yl derivative Pyridin-4-yl Unspecified Structural data only; potential H-bonding effects
4-(1H-Pyrrol-2-yl) analog Pyrrol-2-yl Unspecified Molecular mass and formula reported

Structural and Functional Insights:

Substituent Effects on Bioactivity: Pyrazole vs. This may improve target binding in enzymatic assays . Biphenyl vs. Pyrazole: The biphenyl group in DRC-KS1 increases steric bulk, correlating with improved S. aureus sortase A inhibition (MIC: 108.2 µg/mL) . Triazole vs. Pyrazole: Triazole-containing chromenes exhibit broad-spectrum anticancer activity, but replacement with pyrazole may alter electron distribution and metabolic stability .

Synthetic Efficiency: The target compound is synthesized via a one-pot, DBU-catalyzed method in ethanol, achieving high yields (~70–80%) under mild conditions . In contrast, phenyl analogs often require reflux in K₂CO₃/MeCN systems .

Electronic Properties :

  • The nitrile group at position 3 acts as an electron-withdrawing moiety, stabilizing the chromene ring and influencing reactivity in nucleophilic additions .

Biological Activity

The compound 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS Number: 1855906-86-3) is a synthetic derivative that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N7OC_{16}H_{17}N_{7}O with a molecular weight of approximately 298.34 g/mol. The structure features a chromene core substituted with an amino group and a pyrazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been shown to exhibit broad-spectrum activity against various pathogens. For instance, a study reported Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against different bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of the Compound

PathogenMIC (µg/mL)
E. coli2.50
Staphylococcus aureus5.00
Pseudomonas aeruginosa10.00

Antioxidant Activity

The compound also demonstrates potent antioxidant activity. The DPPH radical scavenging assay revealed that it effectively scavenges free radicals, with percentages ranging from 84.16% to 90.52% across different derivatives .

Table 2: Antioxidant Activity (% DPPH Scavenging)

Compound No.% DPPH Scavenging
988.56
1048.93
11b84.16

Anti-inflammatory Activity

In vitro assays have shown that the compound possesses anti-inflammatory properties as well. It stabilizes human red blood cell (HRBC) membranes, indicating its potential in mitigating inflammatory responses .

Table 3: Anti-inflammatory Activity (% HRBC Membrane Stabilization)

Compound No.% Protection
986.70
1029.67
11b99.25

The antimicrobial mechanism is primarily attributed to the inhibition of DNA gyrase B in bacteria, which is crucial for DNA replication and transcription. The compound exhibited an IC50 value of 9.80 µM , comparable to standard antibiotics like ciprofloxacin .

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication evaluated the efficacy of various benzofuran-pyrazole derivatives against antibiotic-resistant strains of bacteria. The compound showed remarkable potency and was recommended for further development as a novel antimicrobial agent .
  • Antioxidant Properties Investigation : Another study focused on the antioxidant capacity of the compound using various assays, confirming its ability to reduce oxidative stress markers significantly in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this chromene-carbonitrile derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent cyclocondensation reactions. For example, refluxing a mixture of ethyl cyanoacetate, 1-methyl-1H-pyrazole-4-carbaldehyde, and dimethylbarbituric acid derivatives in ethanol with piperidine as a catalyst (6–8 hours, 60–80°C) achieves yields of ~55–70% . Alternative methods include microwave-assisted synthesis to reduce reaction time and improve efficiency. Characterization of intermediates using TLC and IR spectroscopy (C≡N stretch at ~2217 cm⁻¹, C=O at ~1670 cm⁻¹) is critical for monitoring progress .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve the tricyclic chromene core and pyrazole substituent geometry. For related chromene derivatives, triclinic crystal systems (space group P1) with unit cell parameters a = 8.59 Å, b = 8.74 Å, c = 11.07 Å are reported .
  • NMR : ¹H NMR reveals pyrazole proton signals at δ 3.98–4.21 ppm and NH₂ groups at δ 5.2–5.5 ppm. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) carbons .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 325–330 .

Q. How can the purity of this compound be validated, and what are common impurities?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) to detect residual solvents (e.g., ethanol) or unreacted precursors (e.g., pyrazole intermediates). Purity >95% is achievable via recrystallization from methanol .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyrazole substituent in the chromene scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict that the 1-methyl-1H-pyrazol-4-yl group preferentially occupies the equatorial position due to steric and electronic stabilization. Kinetic studies under varying temperatures (25–80°C) show that higher temperatures favor pyrazole incorporation at the 4-position via a six-membered transition state .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian 09 reveal high electron density at the nitrile (-CN) and carbonyl (-C=O) groups, making them susceptible to nucleophilic attack. Fukui indices identify the pyrazole N-atom as an electrophilic hotspot .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., IR peak shifts)?

  • Methodological Answer : Discrepancies in IR peaks (e.g., C=O shifts from 1670 to 1700 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Re-run spectra in deuterated DMSO or chloroform and compare with computed IR spectra (using tools like ORCA) to validate assignments .

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